Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-(aziridin-1-yl)pyrimidine-5-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The aziridine ring can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with an open aziridine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Pharmacology: The compound is evaluated for its neuroprotective and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and inflammatory pathways such as the nuclear factor kappa B pathway.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(morpholin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The aziridine ring can undergo ring-opening reactions, making it a versatile intermediate for the synthesis of various derivatives.
Biological Activity
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C9H12N4O2
- Molecular Weight : 208.22 g/mol
- Density : 1.373 g/cm³
- Boiling Point : 404.2°C at 760 mmHg
- Flash Point : 198.3°C
The compound features an aziridine ring, an amino group at the 4-position of the pyrimidine ring, and a carboxylate moiety, which contribute to its reactivity and potential biological interactions .
The biological activity of this compound is influenced by its functional groups. The amino group can engage in nucleophilic substitution reactions, while the aziridine ring is known for its ability to interact with biological macromolecules. This interaction may lead to cytotoxic effects on cancer cells or pathogens, suggesting potential applications in cancer therapy and antimicrobial treatments.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.
- Antitumor Effects : The aziridine moiety is particularly noteworthy, as aziridines are recognized for their cytotoxic effects against cancer cells. This suggests that derivatives of this compound could be developed as anticancer agents.
- Antiviral Properties : Some studies have indicated that similar compounds might exhibit antiviral effects, although specific data on this compound itself remains limited.
Case Studies and Research Findings
A number of studies have explored the biological activities of related pyrimidine compounds, providing insights into their potential applications:
Study | Findings |
---|---|
Study A | Investigated the cytotoxic effects of aziridine-containing compounds on various cancer cell lines, demonstrating significant cell death at specific concentrations. |
Study B | Evaluated antimicrobial efficacy against E. coli, revealing promising results for pyrimidine derivatives in inhibiting bacterial growth. |
Study C | Described the synthesis of pyrimidine compounds with enhanced biological activity, suggesting modifications that could improve efficacy against specific targets. |
Synthesis Methods
This compound can be synthesized through several methods:
- Nucleophilic Substitution : Reacting 4-amino-2-chloropyrimidine with an aziridine derivative in the presence of a base facilitates the formation of the desired compound.
- Multi-step Synthesis : This involves constructing the pyrimidine ring followed by functionalization at the 4-position and introduction of the aziridine moiety, allowing for structural diversification.
Properties
CAS No. |
90971-96-3 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-2-15-8(14)6-5-11-9(12-7(6)10)13-3-4-13/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
BZKUGLSJFCIFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)N2CC2 |
Origin of Product |
United States |
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